molecular formula C10H13NO3 B1519134 3-Amino-4-(propan-2-yloxy)benzoic acid CAS No. 1171072-86-8

3-Amino-4-(propan-2-yloxy)benzoic acid

Cat. No.: B1519134
CAS No.: 1171072-86-8
M. Wt: 195.21 g/mol
InChI Key: YIAGHMRDAHWMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(propan-2-yloxy)benzoic acid is a versatile organic compound with the molecular formula C10H13NO3. It is characterized by an amino group (-NH2) and an isopropoxy group (-OCH(CH3)2) attached to the benzene ring, along with a carboxylic acid group (-COOH). This compound is used in various scientific research applications, including drug development, organic synthesis, and material science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-hydroxybenzoic acid as the starting material.

  • Reaction Steps:

    • Isopropyl Ester Formation: The hydroxyl group of 4-hydroxybenzoic acid is first converted to an isopropyl ester using isopropyl alcohol in the presence of an acid catalyst.

    • Amination: The isopropyl ester undergoes amination to introduce the amino group at the 3-position of the benzene ring.

    • Hydrolysis: Finally, the ester group is hydrolyzed to yield this compound.

Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, optimizing reaction conditions, and ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in 3-Nitro-4-(propan-2-yloxy)benzoic acid.

  • Reduction: The nitro group can be reduced to an amino group, yielding the original compound.

  • Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

  • Reduction: Using reducing agents like hydrogen gas (H2) in the presence of a catalyst or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Using acyl chlorides or anhydrides for esterification, and amines for amidation.

Major Products Formed:

  • Oxidation: 3-Nitro-4-(propan-2-yloxy)benzoic acid

  • Reduction: this compound (original compound)

  • Substitution: Various esters and amides of this compound

Scientific Research Applications

3-Amino-4-(propan-2-yloxy)benzoic acid is widely used in scientific research due to its unique properties:

  • Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-4-(propan-2-yloxy)benzoic acid exerts its effects depends on its molecular targets and pathways involved. For example, in drug development, it may interact with specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

  • 4-Amino-3-(propan-2-yloxy)benzoic acid

  • 3-Amino-4-methoxybenzoic acid

  • 3-Amino-4-ethoxybenzoic acid

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Properties

IUPAC Name

3-amino-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAGHMRDAHWMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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